(2-Methylfuran-3-yl)methanamine
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Description
“(2-Methylfuran-3-yl)methanamine” is a chemical compound with the molecular formula C6H9NO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “(2-Methylfuran-3-yl)methanamine” consists of a furan ring with a methyl group attached to the 2nd carbon and a methanamine group attached to the 3rd carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methylfuran-3-yl)methanamine” are not explicitly stated in the available resources .
Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis Techniques : (2-Methylfuran-3-yl)methanamine-related compounds have been synthesized using various methods, including condensation reactions, demonstrating high yields and structural diversity. These methods contribute to the expansion of chemical libraries for further testing in different fields, such as medicinal chemistry and materials science (Shimoga, Shin, & Kim, 2018), (Shimoga, Shin, & Kim, 2018).
Characterization and Analysis : Advanced spectroscopic and analytical techniques have been utilized to confirm the chemical structures of these synthesized compounds, ensuring their purity and potential for further applications (Shimoga, Shin, & Kim, 2018), (Shimoga, Shin, & Kim, 2018).
Photocytotoxicity and Cellular Imaging
Photocytotoxic Properties : Iron(III) complexes involving derivatives of (2-Methylfuran-3-yl)methanamine have shown remarkable photocytotoxicity in red light to various cell lines. These complexes get ingested in the cell nuclei and interact with DNA, paving the way for their potential use in photochemotherapy (Basu et al., 2014).
Enhanced Cellular Uptake with Selectivity : Iron(III) complexes of (2-Methylfuran-3-yl)methanamine-related Schiff bases have been studied for enhanced cellular uptake and selectivity in cancer cells. These complexes exhibit significant photocytotoxicity with lower dark toxicity, indicating their potential in targeted cancer therapies (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).
Antimicrobial Properties
Synthesis and Antimicrobial Activities : New quinoline derivatives carrying (2-Methylfuran-3-yl)methanamine structures have been synthesized and demonstrated moderate to very good antimicrobial activities against pathogenic strains. This indicates the potential of these compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Anticonvulsant Agents : Some (2-Methylfuran-3-yl)methanamine derivatives have been synthesized and screened for anticonvulsant activity, showing promising results. This highlights their potential use in developing novel therapeutic agents for seizure disorders (Pandey & Srivastava, 2011).
properties
IUPAC Name |
(2-methylfuran-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJAKJOQAZHEJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594618 |
Source
|
Record name | 1-(2-Methylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)methanamine | |
CAS RN |
35801-15-1 |
Source
|
Record name | 1-(2-Methylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methylfuran-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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